[4-(2-Amino-acetylamino)-cyclohexyl]-ethyl-carbamic acid benzyl ester
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Overview
Description
[4-(2-Amino-acetylamino)-cyclohexyl]-ethyl-carbamic acid benzyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino-acetylamino group, a cyclohexyl ring, and a benzyl ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Amino-acetylamino)-cyclohexyl]-ethyl-carbamic acid benzyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclohexyl ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the amino-acetylamino group: This step involves the acylation of an amine with an acyl chloride or anhydride.
Attachment of the ethyl-carbamic acid group: This can be done through a carbamation reaction using ethyl chloroformate.
Formation of the benzyl ester: The final step involves esterification with benzyl alcohol under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and continuous flow processes to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
[4-(2-Amino-acetylamino)-cyclohexyl]-ethyl-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl ester moiety, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or nitriles.
Scientific Research Applications
Chemistry
In chemistry, [4-(2-Amino-acetylamino)-cyclohexyl]-ethyl-carbamic acid benzyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving esterases and amidases.
Medicine
In medicine, this compound has potential applications as a prodrug. Its ester moiety can be hydrolyzed in vivo to release the active drug, providing controlled release and improved bioavailability.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of [4-(2-Amino-acetylamino)-cyclohexyl]-ethyl-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes. The compound’s ester group can be hydrolyzed by esterases, releasing the active drug or intermediate. This hydrolysis can trigger downstream biological effects, including inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
- [4-(2-Amino-acetylamino)-cyclohexyl]-methyl-carbamic acid benzyl ester
- [4-(2-Amino-acetylamino)-cyclohexyl]-ethyl-carbamic acid phenyl ester
- [4-(2-Amino-acetylamino)-cyclohexyl]-ethyl-carbamic acid ethyl ester
Uniqueness
Compared to similar compounds, [4-(2-Amino-acetylamino)-cyclohexyl]-ethyl-carbamic acid benzyl ester is unique due to its specific combination of functional groups. The presence of the benzyl ester moiety provides distinct reactivity and potential for hydrolysis, making it suitable for applications as a prodrug or in the synthesis of complex molecules.
Properties
IUPAC Name |
benzyl N-[4-[(2-aminoacetyl)amino]cyclohexyl]-N-ethylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-2-21(18(23)24-13-14-6-4-3-5-7-14)16-10-8-15(9-11-16)20-17(22)12-19/h3-7,15-16H,2,8-13,19H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTHNWKUPBLWCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCC(CC1)NC(=O)CN)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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